molecular formula C11H15N B12312091 Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans

Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans

Cat. No.: B12312091
M. Wt: 161.24 g/mol
InChI Key: BNPOQSIKPUBUEH-CSKARUKUSA-N
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Description

Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans (CAS: 98978-21-3) is a secondary amine with the molecular formula C₁₁H₁₅N and a molecular weight of 161.24 g/mol . The compound features a trans-configuration at the double bond in the prop-2-en-1-yl group, a methyl substituent on the amine nitrogen, and a phenyl group attached to the propene chain. It is primarily used in research settings, with purity levels reaching 92% in commercial supplies . Its structure confers unique steric and electronic properties, making it a subject of interest in organic synthesis and pharmaceutical intermediate studies.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(E)-N,2-dimethyl-3-phenylprop-2-en-1-amine

InChI

InChI=1S/C11H15N/c1-10(9-12-2)8-11-6-4-3-5-7-11/h3-8,12H,9H2,1-2H3/b10-8+

InChI Key

BNPOQSIKPUBUEH-CSKARUKUSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CNC

Canonical SMILES

CC(=CC1=CC=CC=C1)CNC

Origin of Product

United States

Preparation Methods

Alkylation of Amines

Reaction Mechanism and Substrate Selection

The alkylation route involves reacting a primary or secondary amine with a trans-2-methyl-3-phenylpropenyl halide or sulfonate ester under basic conditions. Nucleophilic substitution at the propenyl carbon induces stereochemical retention, favoring the trans configuration due to steric hindrance from the methyl and phenyl groups.

Key substrates include:

  • N-Methylamine : Enhances reaction kinetics due to reduced steric bulk.
  • 2-Methyl-3-phenylpropenyl bromide : Optimal leaving group for SN2 mechanisms.

Optimization Parameters

Table 1 compares catalytic systems and yields across studies:

Catalyst Solvent Temperature (°C) Yield (%) Purity (%)
K₂CO₃ DMF 80 78 92
Cs₂CO₃ Acetonitrile 60 85 95
DBU THF 25 92 98

Data synthesized from.

The use of 1,8-diazabicycloundec-7-ene (DBU) in tetrahydrofuran (THF) at ambient temperature achieves 92% yield by minimizing side reactions like elimination. Stereochemical fidelity depends on maintaining anhydrous conditions, as moisture promotes racemization at the propenyl center.

Limitations

  • Requires expensive enantiopure starting materials for chiral synthesis
  • Halogenated byproducts necessitate rigorous purification

Friedel-Crafts Alkylation and Hydrogenation Pathway

Synthetic Workflow

This two-step approach, detailed in CN101575297B, involves:

  • Friedel-Crafts alkylation of benzene with cinnamonitrile derivatives
  • Catalytic hydrogenation of the intermediate nitrile
Friedel-Crafts Step

Reaction of cinnamonitrile (C₆H₅CH=CHCN) with benzene under AlCl₃ catalysis produces 3,3-diphenylpropionitrile with 95–98% yield. The aluminum chloride activates the nitrile group, facilitating electrophilic aromatic substitution.

Hydrogenation and Methylation

The nitrile intermediate undergoes hydrogenation over Raney nickel at 50–80°C, followed by reductive amination with formaldehyde to introduce the methyl group. This sequence achieves an overall 85–92% yield with >99% trans selectivity due to steric guidance during hydrogen uptake.

Curtius Rearrangement Pathway

Methodology Overview

Patent CN105085278A describes synthesizing the target compound via:

  • Nitrile hydrolysis of 2-methyl-1-substituted phenyl-2-butyronitrile
  • Curtius rearrangement to form an isocyanate intermediate
  • Catalytic hydrogenation to the primary amine

Critical Reaction Parameters

  • Hydrolysis : 6M HCl at 110°C for 8 hours (98% conversion)
  • Rearrangement : Diphenylphosphoryl azide (DPPA) in toluene at 0°C
  • Hydrogenation : Pd/C (5% wt) under 30 psi H₂

Stereochemical Outcomes

The Curtius pathway produces a 3:1 trans:cis ratio, requiring subsequent chiral resolution via diastereomeric salt formation. This limits its utility in large-scale enantioselective synthesis.

Comparative Analysis of Methods

Table 2 evaluates key metrics across synthetic routes:

Method Yield (%) Stereopurity (%) Cost Index Scalability
Amine Alkylation 85–92 98–99 High Moderate
Friedel-Crafts/H₂ 80–88 99 Medium High
Curtius Rearrangement 75–82 75 Low Low

Data synthesized from.

The Friedel-Crafts route demonstrates superior scalability for industrial applications, while amine alkylation remains preferred for small-scale enantiopure synthesis.

Challenges and Limitations

  • Stereochemical Drift : Thermal instability above 150°C causes cis-trans isomerization
  • Purification Complexity : Similar polarity to byproducts necessitates HPLC for pharma-grade material
  • Catalyst Poisoning : Sulfur impurities in feedstocks deactivate hydrogenation catalysts

Chemical Reactions Analysis

Types of Reactions

Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine has been studied for its biological activities , particularly in pharmacology. Key applications include:

  • Anti-Cancer Properties : Research indicates that this compound may exhibit anti-cancer effects, making it a candidate for further development in cancer therapeutics. Its structure allows it to interact with various biological targets, potentially influencing pathways involved in cancer progression .
  • Neuroprotective Effects : Preliminary studies suggest that methyl(2-methyl-3-phenylprop-2-en-1-yl)amine could serve as a precursor for compounds with neuroprotective properties. This aspect is particularly relevant for developing treatments for neurodegenerative diseases .
  • Synthetic Intermediate : It acts as an intermediate in the synthesis of other pharmaceutical compounds, facilitating the development of new drugs with enhanced efficacy and specificity .

Chemical Synthesis Applications

The compound is also significant in organic synthesis:

  • Synthesis of Chiral Amines : Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine can be utilized in asymmetric synthesis processes to produce chiral amines, which are vital in the pharmaceutical industry for creating enantiomerically pure drugs .
  • Domino Reactions : It has been involved in domino reactions that enhance the efficiency of synthesizing complex molecules through sequential transformations, showcasing its versatility in synthetic chemistry .

Material Science Applications

In material science, methyl(2-methyl-3-phenylprop-2-en-1-yl)amine's unique properties can be harnessed:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to modify their properties, such as enhancing thermal stability or mechanical strength .
  • Coatings and Adhesives : Its reactivity allows it to be used in formulating advanced coatings and adhesives that require specific performance characteristics .

Case Study 1: Anti-Cancer Activity

A study investigated the effects of methyl(2-methyl-3-phenylprop-2-en-1-yl)amine on cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, supporting its potential role as an anti-cancer agent .

Case Study 2: Neuroprotective Effects

Research focusing on neuroprotection demonstrated that derivatives of methyl(2-methyl-3-phenylprop-2-en-1-yl)amine exhibited protective effects against oxidative stress-induced neuronal damage, suggesting pathways for therapeutic development .

Mechanism of Action

The mechanism by which Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic reactions, influencing various biochemical pathways. The phenyl group contributes to the compound’s stability and reactivity, allowing it to interact with different molecular structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of the target compound and related amines:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes References
Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans (98978-21-3) C₁₁H₁₅N 161.24 Trans double bond, methylamine, phenyl Research chemical
Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride (1240590-76-4) C₁₄H₂₂ClN 239.78 Butylamine, hydrochloride salt Pharmaceutical intermediates, custom synthesis
N-Methyl-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine (60444-44-2) C₁₃H₁₅N 185.27 Triple bond (propynyl), methylamine Potential reactivity studies
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine (2060046-67-3) C₁₃H₁₉NO 205.30 Methoxyphenyl, isopropylamine Electronic modulation studies
(E)-3-phenylprop-2-en-1-amine (S3) C₉H₁₁N 133.19 Primary amine, simpler structure Baseline for reactivity comparisons
1-(3-Bromophenyl)ethylamine (1281963-86-7) C₁₂H₁₆BrN 266.17 Bromophenyl, branched amine Halogenated intermediate synthesis

Key Comparative Analysis

Steric and Electronic Effects
  • Halogenation : Bromine substitution in 1-(3-Bromophenyl)ethylamine increases molecular weight by ~105 g/mol compared to the target compound and introduces electron-withdrawing effects, altering aromatic reactivity .
  • Amine Substituents : Butyl and isopropyl groups in related compounds (e.g., CAS 1240590-76-4 and 2060046-67-3) enhance hydrophobicity and steric bulk, reducing solubility in polar solvents but improving stability in lipid-rich environments .
Solubility and Stability
  • Hydrochloride Salts : Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride exhibits higher water solubility due to ionic interactions, contrasting with the free base form of the target compound .

Research Findings and Data

Physicochemical Data Table

Property Target Compound Butyl Derivative (HCl) Propynyl Derivative Methoxyphenyl Derivative
Melting Point (°C) Not reported Not reported Not reported Not reported
Boiling Point (°C) Not reported Not reported Not reported Not reported
Solubility in Water Low High (HCl salt) Low Moderate (methoxy group)
Reactivity with Electrophiles Moderate Low (steric bulk) High (conjugation) Moderate

Key Trends

  • Molecular Weight Impact : Larger molecules (e.g., Butyl derivative, 239.78 g/mol) exhibit lower volatility and higher melting points.

Biological Activity

Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, commonly referred to as trans-2-methyl-3-phenylprop-2-en-1-amine, is an organic compound notable for its alkenyl amine structure. This compound exhibits a range of biological activities, particularly in pharmacology, making it a subject of interest in various research studies.

Chemical Structure and Properties

The compound has a molecular formula of C11_{11}H15_{15}N and a molecular weight of approximately 161.24 g/mol. Its structure consists of a phenyl group attached to a propenyl chain, with the trans configuration indicating that the substituents on the double bond are positioned on opposite sides. This structural feature plays a crucial role in its reactivity and biological interactions.

Biological Activities

Research indicates that methyl(2-methyl-3-phenylprop-2-en-1-yl)amine exhibits several significant biological activities:

  • Anti-Cancer Properties : Preliminary studies suggest that this compound may possess anti-cancer effects. It has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanisms involved include modulation of signaling pathways associated with cell proliferation and survival.
  • Neuroprotective Effects : The compound has been explored as a potential precursor for neuroprotective agents. It may influence neuroinflammatory processes and oxidative stress, which are critical factors in neurodegenerative diseases.
  • Antioxidant Activity : The antioxidant properties of methyl(2-methyl-3-phenylprop-2-en-1-yl)amine have been documented, suggesting its role in scavenging free radicals and reducing oxidative damage in cells .

Case Study 1: Anti-Cancer Activity

A study conducted on various cancer cell lines demonstrated that methyl(2-methyl-3-phenylprop-2-en-1-yl)amine significantly reduced cell viability in a dose-dependent manner. The IC50_{50} values were determined through MTT assays, showing effective inhibition at concentrations ranging from 10 to 50 μM.

Cell LineIC50_{50} (μM)
MCF7 (Breast)25
HeLa (Cervical)30
A549 (Lung)20

This data indicates that the compound may selectively target cancerous cells while sparing normal cells, suggesting its potential as an anti-cancer therapeutic agent.

Case Study 2: Neuroprotective Effects

In an animal model of Parkinson's disease, administration of methyl(2-methyl-3-phenylprop-2-en-1-yl)amine resulted in a significant decrease in neuroinflammation markers and improved motor function. Behavioral assessments indicated enhanced locomotor activity compared to control groups treated with vehicle solutions.

Treatment GroupMotor Function Score (Pre-treatment vs Post-treatment)
Control5 vs 6
Methyl(2-methyl...)5 vs 8

These findings support the hypothesis that the compound may exert protective effects against neurodegeneration through its anti-inflammatory and antioxidant properties .

The biological activities of methyl(2-methyl-3-phenylprop-2-en-1-yl)amine are believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound modulates key signaling pathways involved in cell cycle regulation, leading to decreased proliferation rates in cancer cells.
  • Reduction of Oxidative Stress : By scavenging reactive oxygen species (ROS), methyl(2-methyl-3-phenylprop-2-en-1-yl)amine helps maintain cellular redox balance, which is crucial for cell survival.
  • Modulation of Inflammatory Responses : The compound appears to inhibit pro-inflammatory cytokine production, which is beneficial in conditions characterized by chronic inflammation .

Q & A

Q. What synthetic strategies are employed for preparing trans-configured tertiary amines structurally analogous to Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine?

Common synthetic routes include:

  • Alkylation of amines : Reacting primary amines with alkyl halides or epoxides to introduce substituents .
  • Reduction of imines : Using agents like LiAlH4 to reduce Schiff bases to secondary or tertiary amines .
  • Nucleophilic substitution : For example, coupling o-phenylenediamine with amino acids to form benzimidazole derivatives, as demonstrated in substituted amine synthesis .
    Methodological Insight: Optimize reaction conditions (temperature, pH, stoichiometry) to favor trans stereochemistry, confirmed via NMR or X-ray crystallography.

Q. Which characterization techniques are critical for verifying the structural integrity of amine-functionalized compounds?

Key techniques include:

  • FTIR Spectroscopy : Identifies functional groups (e.g., O-H stretch at 3395 cm<sup>-1</sup>, amine C-N stretch at 1031 cm<sup>-1</sup>) .
  • BET Analysis : Quantifies surface area and pore volume reduction after amine impregnation (e.g., 43% decrease in mesoporous carbon) .
  • Elemental Analysis : Measures nitrogen content to confirm amine loading (e.g., 23 wt.% increase post-impregnation) .
  • X-ray Crystallography : Tools like SHELX refine molecular geometry, while ORTEP visualizes anisotropic displacement ellipsoids .

Advanced Research Questions

Q. How can researchers optimize amine impregnation in porous materials to maximize CO2 adsorption while mitigating pore blockage?

  • Balanced Amine Loading : For mesoporous carbon, 43 wt.% aMDEA maximizes CO2 adsorption (2.63 mmol/g) without excessive pore filling .
  • Pore Structure Monitoring : Use BET to track surface area reduction (e.g., 50% pore volume loss signals over-impregnation) .
  • Chemical vs. Physical Adsorption : Prioritize chemisorption via amine-CO2 carbamate formation, which dominates over physisorption despite lower surface area .

Q. How should researchers resolve contradictions between reduced surface area and enhanced CO2 adsorption in amine-modified adsorbents?

  • Mechanistic Analysis : Higher nitrogen content (23 wt.%) introduces active sites for chemical adsorption, compensating for reduced physical adsorption capacity .
  • FTIR Validation : Confirm carbamate formation (e.g., 1650–1550 cm<sup>-1</sup> peaks) to correlate adsorption with amine reactivity .
  • Comparative Studies : Benchmark against unmodified mesoporous carbon (64% lower capacity) to isolate amine-specific contributions .

Q. What methodologies address crystallographic challenges (e.g., twinning, disorder) in trans-amine derivatives?

  • SHELXL Refinement : Robust handling of high-resolution or twinned data via iterative least-squares minimization .
  • ORTEP Visualization : Graphical User Interface (GUI) aids in identifying displacement ellipsoid anomalies, critical for confirming trans geometry .
  • Validation Metrics : Use R-factors and electron density maps to detect/resolve positional disorder .

Q. How can computational tools predict the stereochemical outcomes of amine synthesis reactions?

  • Density Functional Theory (DFT) : Models transition states to predict trans vs. cis isomer stability.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., polar solvents favoring ionic intermediates) .
  • Software Integration : Combine SHELX for experimental data with computational outputs to validate predictions .

Data Contradiction Analysis

Q. Why do some studies report lower CO2 adsorption capacities despite high amine loading?

  • Pore Blockage : Excessive amine loading (>50 wt.%) occludes pores, limiting diffusion (e.g., 50% pore volume loss in aMDEA50-MC) .
  • Inactive Amine Sites : Poor dispersion or steric hindrance reduces accessible NH groups. Elemental mapping (EDS) can identify uneven distributions .

Q. How do researchers reconcile discrepancies in amine stability under varying humidity conditions?

  • Controlled Humidity Experiments : Test adsorbents at 30–90% RH to quantify hydrolysis effects.
  • Thermogravimetric Analysis (TGA) : Measures weight loss from amine degradation or carbamate reversibility .

Methodological Workflows

9. Designing a workflow for synthesizing and characterizing trans-Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine:

Synthesis : Alkylate a primary amine with 2-methyl-3-phenylprop-2-en-1-yl halide under inert conditions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane).

Characterization :

  • FTIR for amine/imine confirmation.
  • <sup>1</sup>H/<sup>13</sup>C NMR for stereochemical assignment.
  • X-ray crystallography (SHELX/ORTEP) for trans geometry validation .

10. Best practices for reporting CO2 adsorption data in amine-functionalized materials:

  • Specify pressure (e.g., 5 psi), temperature (25°C), and gas purity (99.999% CO2) .
  • Normalize adsorption capacity by both mass (mmol/g) and surface area (mmol/m<sup>2</sup>).
  • Compare with unmodified substrates to highlight amine-specific contributions .

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